molecular formula C23H23N3O4 B11382972 5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11382972
M. Wt: 405.4 g/mol
InChI Key: RFJHRCJQXDTBGM-UHFFFAOYSA-N
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Description

3-(2-hydroxy-5-methylphenyl)-5-(2-hydroxyethyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-5-methylphenyl)-5-(2-hydroxyethyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-c]pyrazole structure, followed by the introduction of various substituents through reactions such as alkylation, hydroxylation, and etherification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones, while reduction of carbonyl groups results in alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to various sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-5-(2-hydroxyethyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
  • 3-(2-hydroxy-5-methylphenyl)-5-(2-hydroxyethyl)-4-[3-(methoxyphenyl)]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one

Uniqueness

The uniqueness of 3-(2-hydroxy-5-methylphenyl)-5-(2-hydroxyethyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(3-prop-2-enoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H23N3O4/c1-3-11-30-16-6-4-5-15(13-16)22-19-20(17-12-14(2)7-8-18(17)28)24-25-21(19)23(29)26(22)9-10-27/h3-8,12-13,22,27-28H,1,9-11H2,2H3,(H,24,25)

InChI Key

RFJHRCJQXDTBGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CCO)C4=CC(=CC=C4)OCC=C

Origin of Product

United States

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